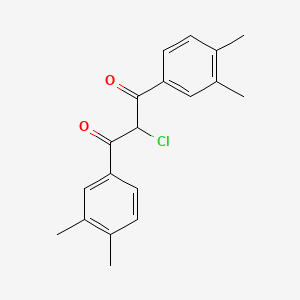
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione, also known as CDDP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. CDDP has been used in various studies due to its unique chemical properties and potential applications in different fields.
作用機序
The mechanism of action of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione is not fully understood, but it has been suggested that it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of various signaling pathways. In addition, this compound has been reported to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in lab experiments is its high solubility in organic solvents, which allows for easy handling and preparation of solutions. However, this compound has been reported to be unstable in aqueous solutions, which may limit its use in certain experiments. In addition, this compound may have cytotoxic effects on normal cells, which may limit its use in certain in vivo experiments.
将来の方向性
There are several future directions for the use of 2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione in scientific research. One potential application is in the development of new anticancer agents that are based on the structure of this compound. In addition, this compound may be used as a precursor for the synthesis of other compounds with potential applications in various fields. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different areas of scientific research.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different areas of scientific research.
合成法
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione can be synthesized through several methods, including the reaction of 3,4-dimethylbenzaldehyde with chloroacetyl chloride, followed by a reaction with 1,3-diphenylacetone. Another method involves the reaction of 3,4-dimethylbenzaldehyde with chloroacetic acid, followed by the reaction with 1,3-diphenylacetone in the presence of a base. These methods have been reported to produce high yields of this compound.
科学的研究の応用
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a corrosion inhibitor for metals, and as a precursor for the synthesis of other compounds. In addition, this compound has been used in medicinal chemistry as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO2/c1-11-5-7-15(9-13(11)3)18(21)17(20)19(22)16-8-6-12(2)14(4)10-16/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKQIZLOYWSMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(=O)C2=CC(=C(C=C2)C)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

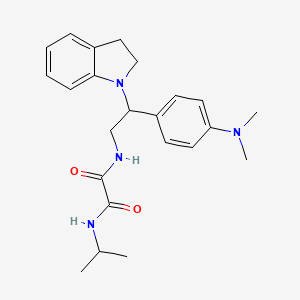
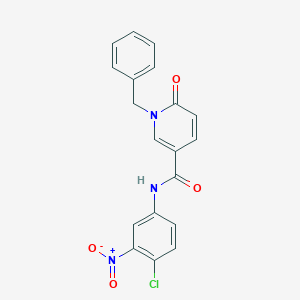
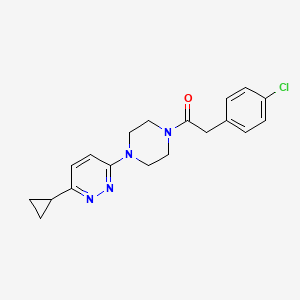
![1-[(2,4-Difluorophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2623345.png)
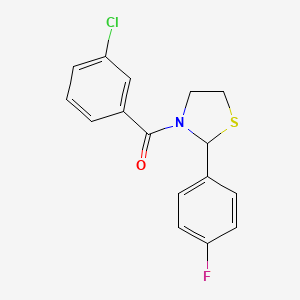

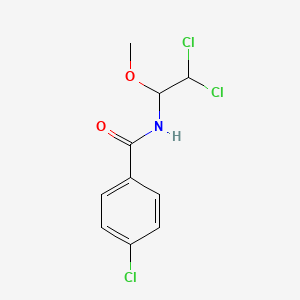
![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2623357.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2623359.png)
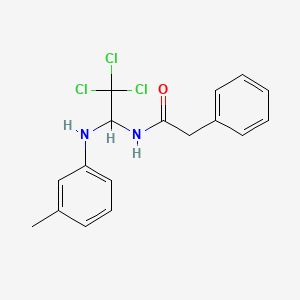
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2623361.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)